molecular formula C19H20F2N2O3S B11339798 1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11339798
M. Wt: 394.4 g/mol
InChI Key: PZJFRNNYNVXJBU-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms on the phenyl rings, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-6-4-14(5-7-16)13-27(25,26)23-10-8-15(9-11-23)19(24)22-18-3-1-2-17(21)12-18/h1-7,12,15H,8-11,13H2,(H,22,24)

InChI Key

PZJFRNNYNVXJBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine derivative and an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine or the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the phenyl rings enhance its binding affinity and selectivity towards these targets. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(3-Fluorophenyl)methylpiperidine-4-carboxamide

Uniqueness

N-(3-FLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both fluorophenyl and methanesulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity towards specific molecular targets.

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